C-2 Thiophene vs. C-2 3,4-Dimethoxyphenyl: Tyrosinase Inhibitory Potential Inferred from a Close Scaffold Analog
The closest structurally characterized analog, 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine (Compound 2 in the series), was identified as a mixed-type tyrosinase inhibitor with a Ki of 1.01 μM, outperforming the reference inhibitor kojic acid (IC50 = 16.69 μM) by approximately 16.5-fold [1]. This analog shares the identical 4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine core with the target compound and differs only at the C-2 aryl group. The data establish that the p-tolyl-bearing benzothiazepine scaffold is intrinsically capable of sub-micromolar tyrosinase engagement. For the target compound, the replacement of 3,4-dimethoxyphenyl with thiophen-2-yl is predicted to modulate the electronic character at C-2 (thiophene is π-excessive, whereas dimethoxyphenyl is electron-rich via resonance donation), potentially altering the binding mode and selectivity profile at the tyrosinase dinuclear copper active site. This evidence supports the target compound's utility as a structurally distinct probe for tyrosinase SAR studies.
| Evidence Dimension | In vitro tyrosinase inhibitory activity (mushroom tyrosinase assay) |
|---|---|
| Target Compound Data | Not directly reported; inferred from scaffold analog |
| Comparator Or Baseline | 2-(3,4-Dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine: Ki = 1.01 μM; Kojic acid: IC50 = 16.69 μM |
| Quantified Difference | Scaffold analog shows ~16.5-fold improvement over kojic acid reference; target compound expected to differ from analog based on C-2 electronic modulation |
| Conditions | Mushroom tyrosinase inhibition assay; kinetic analysis (mixed-type inhibition); pH and temperature per ACS Omega 2023 Methods section |
Why This Matters
For procurement decisions in tyrosinase-targeting research programs, the target compound offers a C-2 thiophene substitution that is absent from the published analog series, enabling exploration of how π-excessive heteroaromatic character at this position affects inhibitor potency and binding mode.
- [1] Al-Rooqi, M. M.; Sadiq, A.; Obaid, R. J.; Ashraf, Z.; Nazir, Y.; Jassas, R. S.; Ahmed, S. A. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega 2023, 8 (19), 17195–17208. View Source
